REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:15]=[CH:14][C:6]([C:7]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=O)=[CH:5][CH:4]=1)[CH3:2].C1(C)C=CC=CC=1>O.Cl.[Zn]>[CH2:1]([C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:5][CH:4]=1)[CH3:2]
|
Name
|
mercuric chloride
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
77 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
177 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
82.4 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
41.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C(=O)CCC(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
two
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 mL round-bottomed flask equipped with condenser and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted into 3N aqueous sodium hydroxide, which
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford 28.9 grams (75%), M.P. 70°-72° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=C(C=C1)CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |